Scaffold-Level Anti-P. falciparum Potency Advantage of [1,2,4]Triazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyrimidine and Quinoline Analogues
In a direct head-to-head comparative study of 35 newly synthesized derivatives, [1,2,4]triazolo[1,5-a]pyrimidine compounds were consistently and significantly more potent against the P. falciparum 3D7 strain than their pyrazolo[1,5-a]pyrimidine and quinoline counterparts [1]. The most active triazolopyrimidine compounds (20, 21, 23, 24) achieved IC₅₀ values of 0.030–0.086 μM, matching the potency of the clinical standard chloroquine, while pyrazolopyrimidine and quinoline analogs in the same study required higher concentrations to achieve comparable inhibition [1]. Furthermore, all [1,2,4]triazolo[1,5-a]pyrimidine derivatives showed target-specific PfDHODH inhibition (IC₅₀ 0.08–1.3 μM) with negligible activity against the human HsDHODH homolog (0–30% inhibition at 50 μM), establishing a selectivity window exceeding 38-fold [1].
| Evidence Dimension | Anti-P. falciparum potency (IC₅₀) and PfDHODH vs. HsDHODH selectivity |
|---|---|
| Target Compound Data | Most potent [1,2,4]triazolo[1,5-a]pyrimidine compounds: IC₅₀ 0.030–0.086 μM (P. falciparum 3D7); PfDHODH IC₅₀ 0.08–1.3 μM; HsDHODH inhibition 0–30% at 50 μM |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine and quinoline analogues (uniformly less potent across the same panel); chloroquine IC₅₀ ~0.030 μM (equipotent) |
| Quantified Difference | Triazolopyrimidines more potent than pyrazolopyrimidines and quinolines across the series; >38-fold selectivity for PfDHODH over HsDHODH |
| Conditions | P. falciparum 3D7 strain in vitro culture; PfDHODH and HsDHODH enzymatic assays; HepG2 cytotoxicity counter-screen |
Why This Matters
For procurement decisions in antimalarial drug discovery, the [1,2,4]triazolo[1,5-a]pyrimidine scaffold offers an experimentally validated potency and selectivity advantage over the pyrazolo[1,5-a]pyrimidine and quinoline scaffolds, making it a prioritized starting point for medicinal chemistry campaigns—though the specific contribution of the 2-carbonyl-glycine substituent in CAS 438212-42-1 remains uncharacterized.
- [1] Silveira FF et al. Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives and identification of new PfDHODH inhibitors. Eur J Med Chem. 2021;209:112941. View Source
